molecular formula C15H22ClNO2 B14753877 Octyl (3-chlorophenyl)carbamate CAS No. 2150-91-6

Octyl (3-chlorophenyl)carbamate

Cat. No.: B14753877
CAS No.: 2150-91-6
M. Wt: 283.79 g/mol
InChI Key: JOZXIIDFICDQPQ-UHFFFAOYSA-N
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Description

Octyl (3-chlorophenyl)carbamate is a chemical compound that belongs to the class of carbamates. It is characterized by the presence of an octyl group attached to a carbamate moiety, which is further substituted with a 3-chlorophenyl group. This compound is known for its diverse applications in various fields, including agriculture, pharmaceuticals, and industrial processes.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Octyl (3-chlorophenyl)carbamate typically involves the reaction of octanol with 3-chlorophenyl isocyanate. The reaction is carried out under controlled conditions to ensure the formation of the desired carbamate. The general reaction scheme is as follows: [ \text{Octanol} + \text{3-chlorophenyl isocyanate} \rightarrow \text{this compound} ]

Industrial Production Methods: In industrial settings, the production of this compound may involve the use of catalysts to enhance the reaction rate and yield. The process is typically conducted in large reactors where the reactants are mixed and heated to the required temperature. The product is then purified through distillation or recrystallization to obtain the desired purity.

Types of Reactions:

    Oxidation: this compound can undergo oxidation reactions, leading to the formation of various oxidized products.

    Reduction: Reduction reactions can convert the carbamate group into amines or other reduced forms.

    Substitution: The compound can participate in substitution reactions, where the 3-chlorophenyl group can be replaced by other substituents.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Nucleophilic reagents like sodium hydroxide or potassium tert-butoxide can facilitate substitution reactions.

Major Products Formed:

    Oxidation: Oxidized derivatives of the carbamate.

    Reduction: Amines or other reduced forms of the original compound.

    Substitution: Various substituted carbamates depending on the nucleophile used.

Scientific Research Applications

Octyl (3-chlorophenyl)carbamate has been extensively studied for its applications in various scientific fields:

    Chemistry: It is used as an intermediate in the synthesis of other complex organic molecules.

    Biology: The compound has been investigated for its potential biological activities, including antimicrobial and antifungal properties.

    Medicine: Research has explored its potential use in drug formulations and as a pharmacological agent.

    Industry: It is utilized in the production of pesticides and herbicides due to its effectiveness in controlling pests and weeds.

Mechanism of Action

The mechanism of action of Octyl (3-chlorophenyl)carbamate involves its interaction with specific molecular targets. In biological systems, it can inhibit the activity of certain enzymes by binding to their active sites. This inhibition can disrupt metabolic pathways and lead to the desired biological effects, such as antimicrobial activity. The exact molecular targets and pathways can vary depending on the specific application and context.

Comparison with Similar Compounds

Comparison: Octyl (3-chlorophenyl)carbamate is unique due to its octyl group, which imparts different physicochemical properties compared to other carbamates like chlorpropham and chlorphenesin carbamate. This uniqueness can influence its solubility, reactivity, and biological activity, making it suitable for specific applications where other carbamates may not be as effective.

Properties

CAS No.

2150-91-6

Molecular Formula

C15H22ClNO2

Molecular Weight

283.79 g/mol

IUPAC Name

octyl N-(3-chlorophenyl)carbamate

InChI

InChI=1S/C15H22ClNO2/c1-2-3-4-5-6-7-11-19-15(18)17-14-10-8-9-13(16)12-14/h8-10,12H,2-7,11H2,1H3,(H,17,18)

InChI Key

JOZXIIDFICDQPQ-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCCOC(=O)NC1=CC(=CC=C1)Cl

Origin of Product

United States

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